

SYHA1815: In Vitro Efficacy and Mechanism of Action in RET-Driven Cancers

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Application Notes and Protocols for Researchers

Abstract

SYHA1815 is a novel and potent selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] It has demonstrated significant anti-proliferative activity in cancer cell lines harboring RET gene alterations, including wild-type RET and those with the V804 gatekeeper mutation, which confers resistance to some multi-kinase inhibitors.[1][2] The primary mechanism of action of **SYHA1815** involves the direct inhibition of RET kinase activity, leading to the suppression of downstream signaling pathways. This culminates in the downregulation of the proto-oncogene c-Myc, a key regulator of cell proliferation. The reduction in c-Myc levels induces a G1 phase cell cycle arrest, thereby halting the division of cancer cells.[1][2] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of **SYHA1815** in relevant cancer cell lines.

Data Summary

The inhibitory activity of **SYHA1815** on the proliferation of various cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity against RET-driven cancer cells.



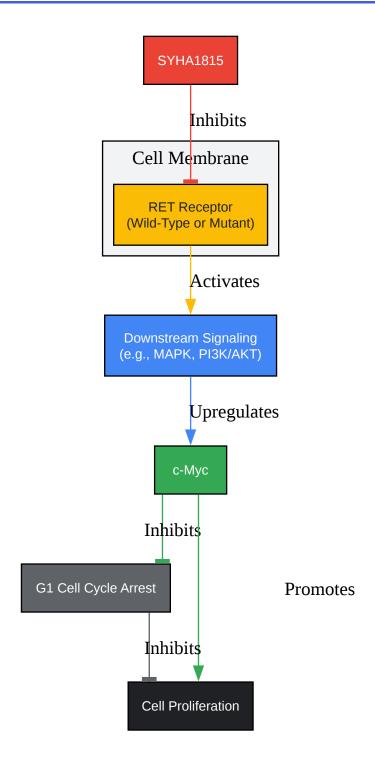
Cell Line	RET Status	SYHA1815 IC50 (nmol/L)
TT	RET (C634W mutation)	0.9 ± 0.1
BaF3-KIF5B-RET	Wild-Type	1.3 ± 0.4
BaF3-KIF5B-RET	V804M Mutant	1.3 ± 0.4
BaF3-KIF5B-RET	V804L Mutant	1.3 ± 0.4

Data is presented as mean \pm standard deviation.

Signaling Pathway and Mechanism of Action

SYHA1815 exerts its anti-cancer effects by targeting the RET signaling pathway. In cancers with RET fusions or mutations, the RET receptor is constitutively active, leading to the activation of downstream pathways such as the MAPK and PI3K/AKT pathways, which promote cell survival and proliferation. **SYHA1815** selectively binds to and inhibits the kinase activity of both wild-type and mutant RET. This inhibition prevents the phosphorylation of downstream signaling molecules. A key consequence of RET inhibition by **SYHA1815** is the downregulation of c-Myc expression. The subsequent decrease in c-Myc protein levels leads to an arrest of the cell cycle in the G1 phase, thereby inhibiting tumor cell proliferation.[1][2]





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Caption: **SYHA1815** inhibits the RET signaling pathway, leading to c-Myc downregulation and G1 cell cycle arrest.

Experimental Protocols



Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 values of **SYHA1815** in cancer cell lines.

Materials:

- Cancer cell lines (e.g., TT, BaF3-KIF5B-RET)
- · Complete culture medium
- SYHA1815 stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of **SYHA1815** in complete culture medium.
- Remove the medium from the wells and add 100 µL of the diluted SYHA1815 solutions.
 Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.



- Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.



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Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis of RET Signaling

This protocol is for assessing the effect of **SYHA1815** on the phosphorylation of RET and downstream signaling proteins.

Materials:

- Cancer cell lines
- · 6-well plates
- SYHA1815
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membranes
- Blocking buffer (5% non-fat milk or BSA in TBST)



- Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-c-Myc, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of SYHA1815 for a specified time (e.g., 2-24 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.



Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of **SYHA1815** on cell cycle distribution.

Materials:

- Cancer cell lines
- 6-well plates
- SYHA1815
- PBS
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **SYHA1815** for 24-48 hours.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
- Analyze the samples on a flow cytometer.



Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases
of the cell cycle.



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Caption: Workflow for cell cycle analysis using flow cytometry.

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